molecular formula C10H16N4O4 B2361443 1-O-Tert-butyl 3-O-methyl 3-azidoazetidine-1,3-dicarboxylate CAS No. 2243505-58-8

1-O-Tert-butyl 3-O-methyl 3-azidoazetidine-1,3-dicarboxylate

Cat. No.: B2361443
CAS No.: 2243505-58-8
M. Wt: 256.262
InChI Key: DBOOKNYFRSDTBB-UHFFFAOYSA-N
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Description

“1-O-Tert-butyl 3-O-methyl 3-azidoazetidine-1,3-dicarboxylate” is a chemical compound with the empirical formula C10H17NO4 . It is a building block used as a precursor to the synthesis of azaspiro [3.4]octanes . This substrate can be readily functionalized via enolization at the 3-position in the presence of LDA .


Molecular Structure Analysis

The molecular weight of “this compound” is 215.25 . The exact molecular structure could not be found in the available resources.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature with a density of 1.072 g/mL at 25 °C . The refractive index is n20/D 1.452 .

Scientific Research Applications

Synthesis and Chemical Properties

1-O-Tert-butyl 3-O-methyl 3-azidoazetidine-1,3-dicarboxylate is utilized in various chemical syntheses and has properties that make it a valuable compound in scientific research:

  • Synthesis of Medicinal Intermediates : It serves as an intermediate in the synthesis of pharmaceutical compounds. For instance, research has explored its use in the synthesis of 1-(tert-butyl)-3-amioazetidine, highlighting its relevance in the pharmaceutical industry (Yang, 2010).
  • Stereochemistry and Catalysis : Its derivatives have been studied for their stereoselective properties in hydroformylation reactions, important for creating homochiral amino acid derivatives, a key component in various synthetic applications (Kollár & Sándor, 1993).
  • Diastereoselective Reactions : Research has also been conducted on the diastereoselective alkylation of its oxazolidine derivatives, showing its potential in producing specific stereochemical configurations in synthetic compounds (Koskinen et al., 2004).

Applications in Protein Research

  • NMR Studies in Protein Research : A derivative of this compound, O-tert-Butyltyrosine, has been utilized in NMR studies for high-molecular-weight systems and for measuring ligand binding affinities in protein research, demonstrating its utility in biochemical and biophysical studies (Chen et al., 2015).

Applications in Organic Synthesis

  • Versatile Building Blocks : The compound and its derivatives have been used as versatile building blocks in organic synthesis, especially in creating azetidine-3-carboxylic acids, which are crucial in medicinal chemistry (Ji et al., 2018).
  • Synthesis of Enantiopure Compounds : It plays a role in the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids, which are important for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS07 classification . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-azidoazetidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O4/c1-9(2,3)18-8(16)14-5-10(6-14,12-13-11)7(15)17-4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOOKNYFRSDTBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(=O)OC)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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